molecular formula C19H23N3O2 B2439077 Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate CAS No. 865660-21-5

Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate

Cat. No. B2439077
CAS RN: 865660-21-5
M. Wt: 325.412
InChI Key: WJZQYIQUONQUQC-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate” is a chemical compound with the CAS Number: 865660-21-5 . It has a molecular weight of 325.41 and its IUPAC name is methyl 3-amino-2-[(4-phenyl-1-piperazinyl)methyl]benzoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H23N3O2/c1-24-19(23)16-8-5-9-18(20)17(16)14-21-10-12-22(13-11-21)15-6-3-2-4-7-15/h2-9H,10-14,20H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . The IR ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate and its isomers have been studied for their hydrogen bonding properties and molecular structure. In one isomer, molecules are linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds. In another isomer, a polarized molecular-electronic structure is observed, with molecules linked into chains of edge-fused rings through N-H...O and C-H...O hydrogen bonds (Portilla et al., 2007).

Antimicrobial Activity

Synthesis of novel arylazopyrazolones substituted with thiazolyhydrazone, involving the use of similar compounds, exhibited significant antimicrobial activity against various bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Shah, 2014).

Antiproliferative Activity in Cancer Research

Compounds structurally related to this compound, such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, have shown promising antiproliferative activity towards human cancer cells, potentially through tubulin polymerization inhibition (Minegishi et al., 2015).

Synthesis and Characterization of Related Compounds

Research has been conducted on the synthesis and characterization of new carboxylic acid amides containing an N-methylpiperazine fragment, which bears structural similarity to this compound. This research contributes to the development of new compounds with potential pharmaceutical applications (Koroleva et al., 2011).

PPARgamma Agonists

Investigations into N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists have included studies on related compounds, providing insights into the structure-activity relationship and optimization of these pharmaceutical agents (Collins et al., 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-19(23)16-8-5-9-18(20)17(16)14-21-10-12-22(13-11-21)15-6-3-2-4-7-15/h2-9H,10-14,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZQYIQUONQUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331386
Record name methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

865660-21-5
Record name methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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